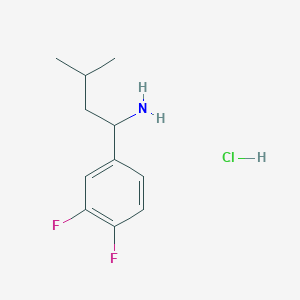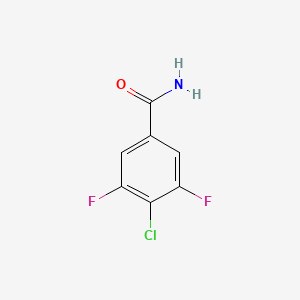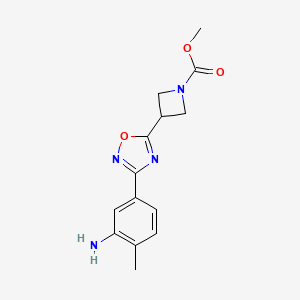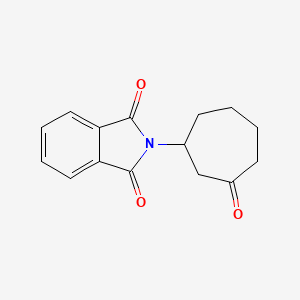
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure is determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, reactivity, etc., are determined .Scientific Research Applications
Synthesis and Structural Analysis :
- Schubert-Zsilavecz et al. (1991) described a novel approach to synthesize 2H-isoindole-4,7-diones, which included the formation of 2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-6,9-diones. This synthesis involved heating α-amino acids with carbonyl compounds to generate azomethine ylides, which were then captured by quinones, forming various derivatives including 2H-isoindole-4,7-diones (Schubert-Zsilavecz et al., 1991).
- Dioukhane et al. (2021) focused on the structural characterization of a derivative of isoindoline-1,3-dione using 1D, COSY, and HSQC 2D NMR spectroscopy. This detailed analysis provided a deeper understanding of the chemical structure and properties of these compounds (Dioukhane et al., 2021).
Material Science and Organic Chemistry Applications :
- The study by Hou et al. (2007) investigated the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. This research contributes to the field of organic chemistry, particularly in the development of new methods for the reduction of complex organic compounds (Hou et al., 2007).
Medicinal Chemistry and Biological Activities :
- Sharma et al. (2016) synthesized novel 5-(isoindole-1,3-dione) pyrimidinones and evaluated their anticonvulsant activities, indicating the potential of these compounds in pharmacology and drug development (Sharma et al., 2016).
- Lü et al. (2013) isolated new isoindolones from Lasiosphaera fenzlii Reich and assessed their bioactivities, including antiangiogenic activity, demonstrating the potential biomedical applications of these compounds (Lü et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-oxocycloheptyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-6-2-1-5-10(9-11)16-14(18)12-7-3-4-8-13(12)15(16)19/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLZWKNRAQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
CAS RN |
1423029-25-7 | |
| Record name | 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
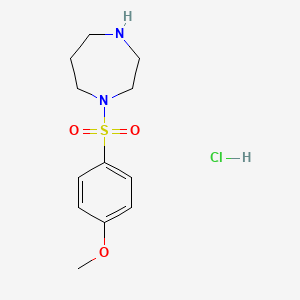
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)
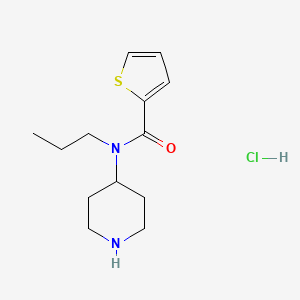
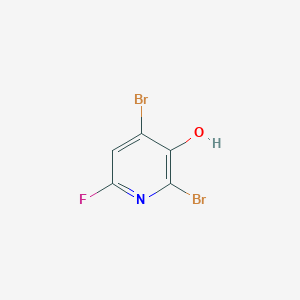
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
